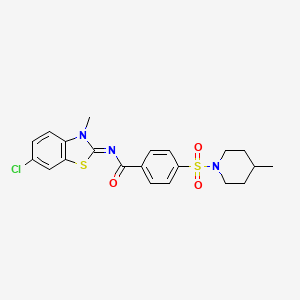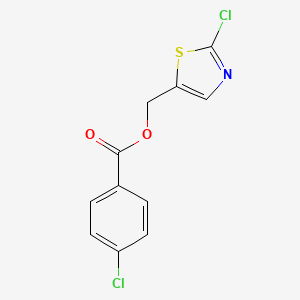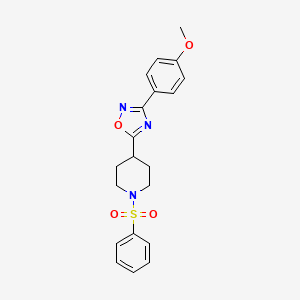
N-(4-methoxyphenethyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenethyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as MTPTC, is a chemical compound that has recently gained attention in scientific research. MTPTC is a synthetic analog of the natural compound ibogaine, which has been shown to have potential therapeutic effects for addiction and other disorders. In
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Anticancer Potential
Research into related compounds, like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlights their role as potent and selective Met kinase inhibitors. These compounds have shown significant tumor stasis in Met-dependent human gastric carcinoma models, suggesting potential anticancer applications (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Derivatives like pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine have been designed, synthesized, and found to demonstrate potent anti-TB and antibacterial activities. Such compounds have been effective against Escherichia coli and Staphylococcus aureus, underscoring their potential in treating infectious diseases (Bodige et al., 2019).
Corrosion Inhibition
Studies on thiazole-based pyridine derivatives, such as those with a 4-methoxy-phenyl component, have explored their effectiveness as corrosion inhibitors for mild steel. These compounds act as both anodic and cathodic inhibitors, providing a protective film on steel surfaces, suggesting applications in materials science and engineering (Chaitra et al., 2016).
Structural and Conformational Analysis
Research into structurally similar compounds, like 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has provided insights into their crystal structure and molecular conformation. Such studies are crucial for understanding the physicochemical properties and potential biological activities of these compounds (Banerjee et al., 2002).
Insecticidal Properties
Pyridine derivatives have been investigated for their insecticidal properties, with some showing significant aphidicidal activities. These findings indicate potential applications in agriculture and pest control (Bakhite et al., 2014).
Antiviral Research
Compounds like pyrrolo[2,3-d]pyrimidines, structurally related to N-(4-methoxyphenethyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, have been synthesized and tested for their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus. Such studies contribute to the development of new antiviral therapies (Renau et al., 1996).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-6-4-14(5-7-16)8-10-19-18(21)20-11-9-15(13-20)17-3-2-12-23-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVKMSUGPLYVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)
![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)

![7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2478014.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)
![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)
![2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2478020.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)


![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)